CYANOCOBALAMIN CO 57
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Overview
Description
Cyanocobalamin Co-57 is a diagnostic agent used primarily for the diagnosis of pernicious anemia and other conditions related to the malabsorption of vitamin B12 . It is a form of vitamin B12 that contains the radioactive isotope cobalt-57, which allows for the tracking and measurement of vitamin B12 absorption and distribution in the body .
Preparation Methods
Cyanocobalamin Co-57 is produced through a series of synthetic routes involving the incorporation of cobalt-57 into the cyanocobalamin molecule. The production of cobalt-57 typically involves the irradiation of enriched nickel-58 targets with protons in a cyclotron . The resulting cobalt-57 is then chemically separated and purified . The cobalt-57 is then incorporated into the cyanocobalamin molecule through a series of chemical reactions, resulting in the formation of cyanocobalamin Co-57 .
Chemical Reactions Analysis
Cyanocobalamin Co-57 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Under reducing conditions, the cobalt center in cyanocobalamin can be reduced from the trivalent state (Co(III)) to the divalent (Co(II)) or monovalent (Co(I)) states . These reduced forms of cyanocobalamin can participate in various biochemical reactions, such as methyl transfer and isomerization reactions . Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Cyanocobalamin Co-57 has a wide range of scientific research applications. In the field of nuclear medicine, it is used as a diagnostic agent for the evaluation of vitamin B12 absorption and distribution in the body . It is also used in single-photon emission computed tomography (SPECT) imaging to study the distribution of vitamin B12 in various tissues . Additionally, cyanocobalamin Co-57 is used in research studies to investigate the metabolism and transport of vitamin B12 in biological systems . In the field of chemistry, it is used as a tracer to study the mechanisms of vitamin B12-dependent enzymatic reactions .
Mechanism of Action
The mechanism of action of cyanocobalamin Co-57 involves its role as a coenzyme in various metabolic processes. Cyanocobalamin acts as a coenzyme for several enzymes involved in the metabolism of fats, carbohydrates, and proteins . It is essential for DNA synthesis, red blood cell formation, and the maintenance of the nervous system . The radioactive cobalt-57 isotope allows for the tracking and measurement of vitamin B12 absorption and distribution in the body, providing valuable information about the metabolism and transport of vitamin B12 .
Comparison with Similar Compounds
Cyanocobalamin Co-57 is similar to other forms of vitamin B12, such as hydroxocobalamin, methylcobalamin, and adenosylcobalamin . its unique feature is the incorporation of the radioactive cobalt-57 isotope, which allows for its use as a diagnostic agent in nuclear medicine . Hydroxocobalamin is another form of vitamin B12 that is often used in the treatment of vitamin B12 deficiency due to its longer half-life and higher bioavailability compared to cyanocobalamin . Methylcobalamin and adenosylcobalamin are active forms of vitamin B12 that are involved in specific enzymatic reactions in the body .
Properties
CAS No. |
13115-03-2 |
---|---|
Molecular Formula |
C63H88CoN14O14P |
Molecular Weight |
1353.4 g/mol |
IUPAC Name |
cobalt-57(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1/i;;1-2 |
InChI Key |
FDJOLVPMNUYSCM-LFHMENBZSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[57Co+3] |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Origin of Product |
United States |
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